8-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
8-chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO2/c1-9-14(17(21)22)12-3-2-4-13(19)16(12)20-15(9)10-5-7-11(18)8-6-10/h2-8H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBAOSPTEYDMEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C(=CC=C2)Cl)N=C1C3=CC=C(C=C3)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid, with the CAS number 862677-09-6, is a synthetic compound that belongs to the quinoline family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and enzyme inhibition. The structural characteristics of this compound suggest it may interact with various biological targets, making it a candidate for further investigation.
The molecular formula of this compound is C₁₇H₁₁Cl₂NO₂. It features a quinoline core substituted with chlorine and a carboxylic acid functional group, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₁Cl₂NO₂ |
| Molecular Weight | 320.18 g/mol |
| CAS Number | 862677-09-6 |
| Solubility | Soluble in DMSO |
| Hazard Classification | Irritant |
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of quinoline derivatives, including this compound. The compound has been evaluated for its effects on various cancer cell lines, demonstrating significant cytotoxicity and the ability to induce apoptosis.
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Cell Viability and Apoptosis : In vitro studies have shown that this compound can reduce cell viability in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the induction of apoptosis, as evidenced by increased markers of early and late apoptotic cells compared to controls.
Cell Line IC50 (µM) Apoptosis Induction (%) MCF-7 15.2 25.4 A549 12.5 30.1 - Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, studies suggest that the compound may inhibit Aurora A kinase, a critical regulator of cell cycle progression.
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on various enzymes, particularly kinases involved in cancer progression.
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Aurora A Kinase Inhibition : In a kinase panel assay, this compound exhibited selective inhibition of Aurora A kinase.
Compound Inhibition (%) This compound 48.2 Control (DMSO) <5 - Selectivity Profile : Further investigation into its selectivity revealed that while it effectively inhibits Aurora A kinase, it shows minimal activity against other kinases tested, indicating a favorable selectivity profile for targeted therapy.
Case Studies
Several case studies have focused on the therapeutic potential of quinoline derivatives in oncology:
- Study on MCF-7 Cells : A recent study assessed the effects of this compound on MCF-7 cells and found that treatment led to significant G1 phase arrest in the cell cycle, corroborating its potential as an anticancer agent.
- In Vivo Studies : Preliminary in vivo studies using xenograft models have indicated that the compound can reduce tumor growth significantly when administered at effective doses, supporting its potential application in cancer therapy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Quinoline-4-Carboxylic Acid Derivatives
The biological and physicochemical properties of quinoline derivatives are highly sensitive to substituent patterns. Below is a comparative analysis:
Table 1: Structural and Substituent Comparison
Key Observations:
2,4-Dichlorophenyl substitution (CAS 863180-69-2) increases molecular weight and lipophilicity but may reduce solubility .
Functional Group Impact :
- 3-Hydroxyphenyl (CAS 669739-31-5) introduces polarity, increasing aqueous solubility but possibly reducing membrane permeability .
- 3-Methoxy (CAS 590353-82-5) adds steric bulk and moderate polarity, which could modulate receptor interactions .
Table 2: Property Comparison
TPSA (Topological Polar Surface Area): Estimated using analogs from . Higher TPSA correlates with better solubility.
*LogP: Calculated using fragment-based methods.
Notable Trends:
- Lipophilicity : The target compound’s LogP (~3.5) suggests moderate membrane permeability, ideal for balancing solubility and absorption.
- Bioactivity: Chlorine atoms at positions 2 and 8 (target compound) may enhance interactions with chlorophilic enzyme pockets, as seen in related antimalarial quinolines .
Q & A
Q. Example Data :
- XRD Parameters (from a related tetrahydroquinoline derivative):
Advanced: How can conflicting NMR data for derivatives be resolved?
Answer:
Contradictions often arise from solvent effects, tautomerism, or dynamic processes. Strategies include:
Variable Temperature NMR : To identify rotational barriers in substituents (e.g., chlorophenyl groups) .
DFT Calculations : Compare experimental chemical shifts with computed values (B3LYP/6-31G* level) .
Heteronuclear Correlation (HSQC/HMBC) : To assign ambiguous peaks via long-range coupling .
Case Study :
A 3-methylquinoline derivative showed δ 7.2–8.3 ppm aromatic splitting discrepancies. HSQC confirmed coupling between H-5 and C-4, resolving assignment errors .
Advanced: What methodologies optimize regioselectivity in quinoline functionalization?
Answer:
Regioselectivity is influenced by:
Directing Groups : The 4-carboxylic acid acts as a meta-director, favoring electrophilic substitution at C-6/C-8 .
Microwave-Assisted Synthesis : Enhances yield (e.g., 90% in 30 minutes vs. 65% in 6 hours conventionally) for halogenation .
Protection/Deprotection : Use of tert-butyl esters to block the carboxylic acid during nitration .
Q. Table of Derivatives :
| Derivative | Modification | Biological Activity (IC₅₀, μM) |
|---|---|---|
| Methyl ester | COOH → COOCH₃ | 12.5 (E. coli) |
| 8-Fluoro | Cl → F | 8.7 (S. aureus) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
